molecular formula C8H16ClNO2 B556054 H-D-Chg-OH.HCl CAS No. 61367-40-6

H-D-Chg-OH.HCl

Cat. No.: B556054
CAS No.: 61367-40-6
M. Wt: 193.67 g/mol
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-cyclohexylacetic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural features, which include a cyclohexyl ring attached to the alpha carbon of the amino acid. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-cyclohexylacetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a Strecker synthesis to introduce the amino group.

    Strecker Synthesis: Cyclohexanone is reacted with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-amino-2-cyclohexylacetic acid.

    Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-amino-2-cyclohexylacetic acid hydrochloride may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-cyclohexylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-2-amino-2-cyclohexylacetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The cyclohexyl ring provides steric hindrance, which can enhance the specificity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-cyclohexylacetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-amino-2-phenylacetic acid hydrochloride: A similar compound with a phenyl ring instead of a cyclohexyl ring.

    2-amino-2-methylacetic acid hydrochloride: A simpler analog with a methyl group instead of a cyclohexyl ring.

Uniqueness

®-2-amino-2-cyclohexylacetic acid hydrochloride is unique due to its chiral nature and the presence of a cyclohexyl ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712345
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-40-6
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5.109 g (35.680 mM) of 4-aminocyclohexane-carboxylic acid was added 50 ml of 10% HCl/methanol and the mixture was refluxed overnight. The solvent was then distilled off under reduced pressure and the residue was crystallized from methanol-diethyl ether to provide the title compound.
Quantity
5.109 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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